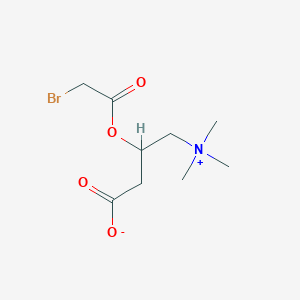
Carnitine bromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carnitine bromoacetate is a compound that combines the properties of bromoacetyl and carnitine Carnitine is a quaternary ammonium compound involved in the metabolism of fatty acids, while bromoacetyl is a functional group containing bromine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carnitine bromoacetate can be synthesized through the reaction of bromoacetyl chloride with carnitine. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of bromoacetylcarnitine may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product, such as recrystallization or chromatography, to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Carnitine bromoacetate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction: The carnitine moiety can undergo oxidation and reduction reactions, affecting its functional groups.
Hydrolysis: The ester bond in bromoacetylcarnitine can be hydrolyzed to produce bromoacetic acid and carnitine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide or amines, typically carried out in aqueous or organic solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester bond.
Major Products
Substitution: Products include substituted carnitine derivatives.
Oxidation: Oxidized forms of carnitine.
Hydrolysis: Bromoacetic acid and carnitine.
Applications De Recherche Scientifique
Carnitine bromoacetate has several applications in scientific research:
Biochemistry: Used as a substrate to study enzyme kinetics and mechanisms, particularly those involving carnitine acyltransferases.
Medicine: Potential use in studying metabolic disorders related to carnitine deficiency or dysfunction.
Chemistry: Employed in the synthesis of other complex molecules due to its reactive bromoacetyl group.
Industry: May be used in the development of biochemical assays and diagnostic tools.
Mécanisme D'action
Carnitine bromoacetate exerts its effects primarily through its interaction with enzymes involved in fatty acid metabolism. It acts as a substrate for carnitine acyltransferases, facilitating the transfer of acyl groups. The bromoacetyl group can also alkylate active site residues in enzymes, leading to inhibition or modification of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetylcarnitine: Similar in structure but lacks the bromoacetyl group. It is involved in fatty acid metabolism and has therapeutic applications.
Bromoacetyl-CoA: Contains a coenzyme A moiety instead of carnitine, used in different metabolic pathways.
Uniqueness
Carnitine bromoacetate is unique due to its combination of the bromoacetyl group and carnitine, allowing it to participate in both metabolic processes and chemical reactions that other similar compounds cannot. This dual functionality makes it a valuable tool in biochemical research and potential therapeutic applications .
Propriétés
Numéro CAS |
10034-25-0 |
|---|---|
Formule moléculaire |
C9H16BrNO4 |
Poids moléculaire |
282.13 g/mol |
Nom IUPAC |
3-(2-bromoacetyl)oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C9H16BrNO4/c1-11(2,3)6-7(4-8(12)13)15-9(14)5-10/h7H,4-6H2,1-3H3 |
Clé InChI |
XSPKQMNUNNSJIQ-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CBr |
SMILES canonique |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CBr |
Synonymes |
omoacetylcarnitine bromoacetylcarnitine, (+-)-isomer bromoacetylcarnitine, (R)-isomer bromoacetylcarnitine, (S)-isomer carnitine bromoacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















